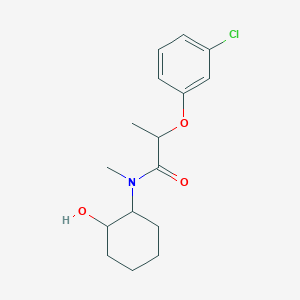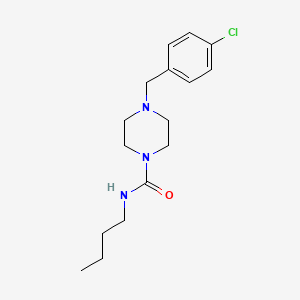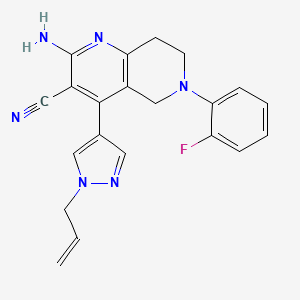![molecular formula C20H16INO3 B5305865 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5305865.png)
2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as IQVA, is a chemical compound that has gained attention for its potential applications in scientific research. This compound belongs to the family of arylalkenes and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood. However, it has been proposed that 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate may act as a chelator for metal ions, leading to the formation of a complex that exhibits fluorescence. Additionally, 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate may interact with cellular components such as proteins and nucleic acids, leading to changes in cellular function.
Biochemical and Physiological Effects:
2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been found to exhibit interesting biochemical and physiological effects. For example, 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been found to inhibit the growth of certain bacteria, suggesting potential applications as an antimicrobial agent. 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has also been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. Additionally, 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been found to be relatively stable under a variety of conditions, making it a useful reagent in organic synthesis. However, 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate may have limitations in terms of its solubility and toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate. One area of research is the development of new fluorescent probes based on 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate for the detection of other metal ions. Additionally, 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate may be useful in the development of new cancer therapies or antimicrobial agents. Finally, further research is needed to fully understand the mechanism of action of 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate and its potential applications in scientific research.
Synthesemethoden
The synthesis of 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate involves the reaction of 2-iodo-6-methoxy-4-acetylphenol with 2-quinolinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction to form the desired product. The synthesis method has been optimized to achieve high yields of 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate with high purity.
Wissenschaftliche Forschungsanwendungen
2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been found to exhibit potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has also been found to have anti-tumor properties and may be useful in the development of new cancer therapies. Additionally, 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been used as a ligand for the development of new catalysts for organic synthesis.
Eigenschaften
IUPAC Name |
[2-iodo-6-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16INO3/c1-13(23)25-20-17(21)11-14(12-19(20)24-2)7-9-16-10-8-15-5-3-4-6-18(15)22-16/h3-12H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTGFEYQBXAUBS-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1I)C=CC2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1I)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-iodo-6-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5305783.png)

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305795.png)


![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)
![N-[4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5305824.png)
![N-benzyl-N-methyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-piperidinamine](/img/structure/B5305832.png)
![2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5305839.png)

![[5-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5305845.png)
![4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5305848.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(5-methylpyridin-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5305849.png)
![4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5305873.png)